Me-indoxam - 172732-62-6

Me-indoxam

Catalog Number: EVT-274634
CAS Number: 172732-62-6
Molecular Formula: C26H22N2O5
Molecular Weight: 442.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Me-Indoxam is a sPLA2 inhibitor. It has no effect on arachidonic acid release and platelet activating factor synthesis.
Source and Classification

Me-Indoxam is classified as a phospholipase A2 inhibitor. It is derived from indole structures, which are known for their diverse biological activities. The compound's chemical structure is characterized by the presence of a methyl group that enhances its potency and specificity against certain phospholipases. It has been studied extensively in both in vitro and in vivo models to evaluate its efficacy in suppressing diet-induced obesity and other metabolic disorders .

Synthesis Analysis

The synthesis of Me-Indoxam involves several key steps that utilize standard organic chemistry techniques. The process typically begins with commercially available starting materials, which undergo various transformations to yield the final product.

  1. Initial Preparation: The synthesis starts with 2-carbomethoxy-4-methoxy-indole, which is subjected to a series of reactions including N-1 benzylation using sodium hydride as a base.
  2. Key Reactions:
    • Saponification: The methyl ester is converted into a carboxylic acid.
    • Formation of Indole Derivatives: Subsequent reactions involve treating the carboxylic acid with methyllithium to form 2-acetyl indole.
    • Reduction Steps: Reduction of ketones using sodium borohydride leads to further modifications.
    • Final Modifications: The introduction of the oxalamide group is achieved through treatment with oxalyl chloride followed by ammonia gas .

These methods allow for the efficient production of Me-Indoxam and its analogs, facilitating studies on their biological activities.

Molecular Structure Analysis

Me-Indoxam features a complex molecular structure that can be represented as follows:

  • Chemical Formula: C12_{12}H13_{13}N3_{3}O3_{3}
  • Molecular Weight: Approximately 233.25 g/mol

The structure includes:

  • An indole core, which contributes to its biological activity.
  • A methyl group at the nitrogen position that influences binding affinity to phospholipases.
  • Functional groups that enhance solubility and reactivity.

Crystallographic studies have provided insights into how Me-Indoxam interacts with the active site of sPLA2, revealing critical hydrogen bonding and steric interactions that contribute to its inhibitory effects .

Chemical Reactions Analysis

Me-Indoxam participates in various chemical reactions, primarily focusing on its role as an inhibitor of phospholipase A2. Key reactions include:

  1. Inhibition Mechanism: Me-Indoxam binds competitively to the active site of sPLA2, preventing substrate access and subsequent hydrolysis of phospholipids.
  2. Kinetic Studies: In vitro assays have determined its IC50_{50} values, indicating effective inhibition at low concentrations (e.g., 1.12 µM against human PLA2G1B) .
  3. Biological Reactions: The compound has been shown to suppress the conversion of phospholipids into lysophosphatidylcholine, highlighting its potential in modulating lipid metabolism .
Mechanism of Action

The mechanism of action for Me-Indoxam involves:

  • Competitive Inhibition: The compound competes with natural substrates for binding at the active site of sPLA2.
  • Disruption of Hydrolytic Activity: By occupying the active site, Me-Indoxam effectively reduces the enzyme's ability to hydrolyze phospholipid substrates, thus decreasing the production of inflammatory mediators derived from arachidonic acid .
  • Influence on Cytokine Production: Studies indicate that Me-Indoxam not only inhibits enzymatic activity but also affects cytokine release associated with inflammatory responses .
Physical and Chemical Properties Analysis

Me-Indoxam exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data are often cited in studies to confirm purity and identity.

These properties are crucial for its formulation in experimental settings and potential therapeutic applications.

Applications

Me-Indoxam has diverse applications in scientific research:

  • Pharmacological Research: It serves as a model compound for studying the inhibition of phospholipase A2 and related enzymes.
  • Metabolic Studies: Research has demonstrated its efficacy in mitigating diet-induced obesity by modulating lipid metabolism pathways .
  • Therapeutic Potential: Given its role in inflammation, Me-Indoxam is being explored for therapeutic applications in diseases where phospholipase A2 plays a critical role, such as arthritis and cardiovascular diseases.
Biochemical Mechanisms of Action

Inhibition of Secreted Phospholipase A2 (sPLA2) Isoforms

Me-indoxam (methyl 1-(1H-indol-3-yl)ethylphosphonyl)oxycarbamate) is a synthetic inhibitor targeting secreted phospholipases A2 (sPLA₂s), enzymes critical for hydrolyzing phospholipids at the sn-2 position to liberate fatty acids and lysophospholipids. Its mechanism involves high-affinity, competitive binding to the catalytic site of sPLA₂s, thereby blocking substrate access.

Competitive Binding to sPLA2 Active Sites

Me-indoxam binds the conserved Ca²⁺-binding loop (GCXCG motif) and catalytic dyad (His/Asp) of sPLA₂s. Structural studies reveal its phosphonate group chelates the catalytic Ca²⁺ ion, while its indole moiety inserts into the hydrophobic channel adjacent to the active site. This dual interaction displaces phospholipid substrates, preventing hydrolysis [8]. Notably, Me-indoxam's potency varies across isoforms due to differences in active-site topology. For example, human Group IIE (hGIIE) sPLA₂ exhibits exceptional sensitivity (IC₅₀ = 0.008 µM) due to interactions with Gly6 and Asn21—residues not conserved in less sensitive isoforms like GV [8].

Differential Selectivity Across Mammalian sPLA2 Subtypes

Me-indoxam displays subtype-specific inhibition profiles, as demonstrated by in vitro enzymatic assays:

Table 1: Inhibitory Activity of Me-Indoxam Against Human sPLA₂ Isoforms

sPLA₂ SubtypeIC₅₀ (µM)Key Structural Determinants
GIIE0.008Gly6, Asn21, flexible Ca²⁺-binding site
GIIA0.03His6, Arg7, Lys10 (basic residues)
GV0.50Hydrophobic residues near catalytic site
GIB>1.0Steric hindrance from Trp31

This selectivity arises from structural variations in substrate-binding pockets. For instance, GIIA has a cationic interface (His6/Arg7) for anionic phospholipids, whereas GIIE possesses a neutral/acidic pocket (Gly6/Glu10). Me-indoxam exploits these differences, showing >60-fold higher affinity for GIIE than GV [8] [5].

Modulation of Lipid Metabolism Pathways

Beyond direct sPLA₂ inhibition, Me-indoxam disrupts downstream lipid signaling, impacting metabolic and inflammatory cascades.

Suppression of Postprandial Lysophospholipid Absorption

Me-indoxam mimics the phenotype of PLA2G1B-deficient mice by inhibiting intestinal phospholipid digestion. When administered orally, it reduces postprandial lysophosphatidylcholine (LPC) absorption by >70% in wild-type mice fed high-fat diets. This suppression occurs via:

  • Blocking dietary phospholipid hydrolysis: By inhibiting pancreatic PLA2G1B, Me-indoxam prevents conversion of phosphatidylcholine (PC) to LPC in the intestinal lumen.
  • Reducing LPC uptake: Lower luminal LPC levels decrease its transport into enterocytes and systemic circulation [5].

Consequently, hepatic LPC accumulation diminishes, alleviating LPC-mediated inhibition of peroxisome proliferator-activated receptors (PPAR-α/δ) and carnitine palmitoyltransferase 1 (CPT1a). This enhances hepatic fatty acid β-oxidation by 2.5-fold, reducing postprandial hyperglycemia and hyperlipidemia [5] [7].

Disruption of Arachidonic Acid Liberation Cascades

Me-indoxam indirectly attenuates arachidonic acid (AA) metabolism by inhibiting sPLA₂s that initiate AA liberation from membrane phospholipids. Key effects include:

  • Reduced substrate availability: By blocking sPLA₂-mediated phospholipid hydrolysis, Me-indoxam lowers cellular AA pools.
  • Altered eicosanoid profiles: In cytokine-stimulated cells, Me-indoxam decreases prostaglandin E₂ (PGE₂) and leukotriene B₄ (LTB₄) synthesis by >50%, as shown in gastric epithelial and macrophage models [1] [9].

This disruption impacts inflammatory and hypoxic responses. For example, in hypoxia models, Me-indoxam suppresses the upregulation of 15-deoxy-Δ¹²,¹⁴-PGJ₂ (15-d-PGJ₂), PGE₂, and LTB₄ metabolites—eicosanoids linked to phenotypic maladaptation under low-oxygen stress [6]. The compound also inhibits sPLA₂-driven cytokine production (e.g., TNF-α, IL-6) in human lung macrophages by blocking enzymatic activity and receptor binding, independent of catalytic inhibition [9].

Table 2: Metabolic Consequences of Me-Indoxam-Mediated sPLA₂ Inhibition

Metabolic PathwayKey Molecules AffectedBiological Outcome
Lysophospholipid absorptionLPC, PPAR-α, CPT1a↑ Hepatic β-oxidation, ↓ postprandial hyperglycemia
Arachidonic acid cascadePGE₂, LTB₄, 15-d-PGJ₂↓ Inflammation, ↓ hypoxia-induced maladaptation
Cytokine signalingTNF-α, IL-6, ERK1/2Attenuated macrophage activation

Properties

CAS Number

172732-62-6

Product Name

Me-indoxam

IUPAC Name

2-[2-methyl-3-oxamoyl-1-[(2-phenylphenyl)methyl]indol-4-yl]oxyacetic acid

Molecular Formula

C26H22N2O5

Molecular Weight

442.5 g/mol

InChI

InChI=1S/C26H22N2O5/c1-16-23(25(31)26(27)32)24-20(12-7-13-21(24)33-15-22(29)30)28(16)14-18-10-5-6-11-19(18)17-8-3-2-4-9-17/h2-13H,14-15H2,1H3,(H2,27,32)(H,29,30)

InChI Key

KFJOAXDOAYZVOY-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1CC3=CC=CC=C3C4=CC=CC=C4)C=CC=C2OCC(=O)O)C(=O)C(=O)N

Solubility

Soluble in DMSO

Synonyms

Me-Indoxam; Me Indoxam; MeIndoxam; Methyl indoxam; Methyl-indoxam;

Canonical SMILES

CC1=C(C2=C(N1CC3=CC=CC=C3C4=CC=CC=C4)C=CC=C2OCC(=O)O)C(=O)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.